molecular formula C13H16BBrF2O2 B14135458 2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1030832-47-3

2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14135458
CAS No.: 1030832-47-3
M. Wt: 332.98 g/mol
InChI Key: QLMYHZYPVMDGJV-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Bromomethyl)-3,6-difluorobenzene with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) complexes are commonly used as catalysts.

    Bases: Potassium carbonate or sodium hydroxide are often used.

    Solvents: Organic solvents like toluene or dimethylformamide (DMF) are typically employed.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura cross-coupling reactions. The mechanism involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[2-(Chloromethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced reactivity and stability due to the presence of both bromomethyl and difluorophenyl groups. These functional groups facilitate efficient cross-coupling reactions and improve the overall yield and selectivity of the desired products .

Properties

CAS No.

1030832-47-3

Molecular Formula

C13H16BBrF2O2

Molecular Weight

332.98 g/mol

IUPAC Name

2-[2-(bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)11-8(7-15)9(16)5-6-10(11)17/h5-6H,7H2,1-4H3

InChI Key

QLMYHZYPVMDGJV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2CBr)F)F

Origin of Product

United States

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